

Physicochemical Properties of Centpropazine: An In-depth Technical Guide

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Compound of Interest

Compound Name: Centpropazine

Cat. No.: B186918

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Centpropazine is an experimental antidepressant agent that was developed in India and reached Phase III clinical trials, though it was never marketed.^[1] Described as having imipramine-like clinical effects, it has demonstrated the ability to reverse reserpine-induced effects and potentiate amphetamine-induced effects in animal models.^[1] This guide provides a comprehensive overview of the known physicochemical properties of **Centpropazine**, offering critical data for researchers and professionals involved in drug discovery and development. Due to its status as an unmarketed drug, some physicochemical data is limited to computational predictions, which are clearly indicated.

Core Physicochemical Properties

The fundamental physicochemical characteristics of **Centpropazine** are summarized in the tables below. This data is essential for understanding its behavior in biological systems and for the design of formulation and delivery strategies.

Table 1: General and Structural Properties of Centpropazine

Property	Value	Source
IUPAC Name	1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]propan-1-one	[2]
Molecular Formula	C22H28N2O3	[2]
Molecular Weight	368.5 g/mol	[2]
Canonical SMILES	<chem>CCC(=O)C1=CC=C(C=C1)OC(C(CN2CCN(CC2)C3=CC=CC=C3)O</chem>	
InChI Key	ZQPXSRTZFYHSFB-UHFFFAOYSA-N	
CAS Number	91315-34-3	
Appearance	Solid powder	

Table 2: Experimentally Determined and Predicted Physicochemical Data for Centpropazine

Property	Value	Type	Source
Melting Point	Not available	Experimental	
Boiling Point	560.7 °C at 760 mmHg	Predicted	
Density	1.147 g/cm ³	Predicted	
Water Solubility	Data not available	Experimental	-
logP (Octanol-Water Partition Coefficient)	2.844	Predicted	
pKa	Data not available	Experimental	-
Flash Point	292.9 °C	Predicted	

Mechanism of Action and Signaling Pathway

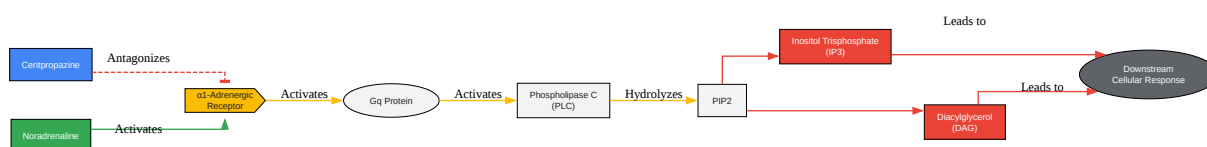
The precise mechanism of action for **Centpropazine**'s antidepressant effects is not fully elucidated. However, studies have shown that it interacts with the noradrenergic system. Specifically, in vitro studies on rat cerebral cortical slices have demonstrated that

Centpropazine:

- Inhibits the accumulation of inositol phosphate stimulated by noradrenaline.
- Moderately antagonizes the specific binding of [³H]prazosin, a known α 1-adrenoceptor antagonist.
- Does not affect the specific binding of the β -adrenoceptor ligand [³H]CGP 12177.
- Does not alter the accumulation of cyclic AMP (cAMP).

These findings suggest that **Centpropazine**'s activity is mediated, at least in part, through the α 1-adrenergic receptor signaling pathway, which is coupled to the phosphoinositide second messenger system.

Diagram: Proposed Signaling Pathway of Centpropazine at the α 1-Adrenergic Receptor



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Proposed antagonistic action of **Centpropazine** on the α 1-adrenergic signaling pathway.

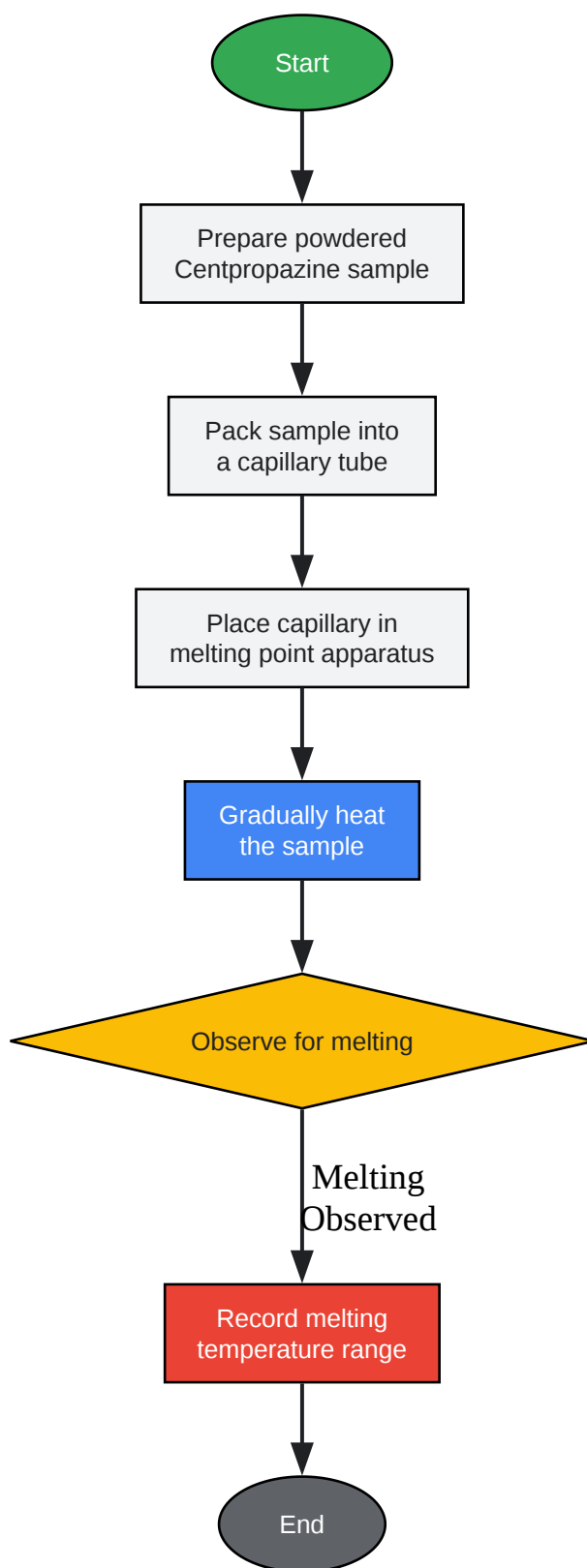
Experimental Protocols

While specific experimental protocols for determining the physicochemical properties of **Centropazine** are not available in the cited literature, standard methodologies for these measurements are well-established in the field of pharmaceutical sciences. The following outlines general protocols that would be applicable.

Determination of Melting Point

A standard capillary melting point apparatus would be utilized. A small, powdered sample of **Centropazine** would be packed into a capillary tube and placed in the apparatus. The temperature would be gradually increased, and the range from which the substance begins to melt to when it becomes completely liquid would be recorded as the melting point.

Diagram: General Workflow for Melting Point Determination



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A generalized workflow for the experimental determination of a compound's melting point.

Determination of Aqueous Solubility

The shake-flask method is a common technique for determining aqueous solubility. An excess amount of **Centpropazine** would be added to a known volume of water or a relevant buffer solution (e.g., phosphate-buffered saline at pH 7.4) in a sealed flask. The flask would be agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension would then be filtered to remove undissolved solid, and the concentration of **Centpropazine** in the filtrate would be determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

Determination of pKa

Potentiometric titration is a widely used method for pKa determination. A solution of **Centpropazine** of known concentration would be prepared in a suitable solvent system (e.g., water or a water-co-solvent mixture if solubility is low). The solution would be titrated with a standardized solution of a strong acid or base, and the pH of the solution would be measured after each addition of the titrant. A plot of pH versus the volume of titrant added would be generated, and the pKa would be determined from the midpoint of the buffer region of the titration curve.

Conclusion

This technical guide consolidates the available physicochemical data for **Centpropazine**, highlighting both experimentally derived and computationally predicted values. The information on its interaction with the noradrenergic system provides a basis for understanding its potential mechanism of action. While a lack of comprehensive experimental data presents a challenge, the provided information and generalized protocols offer a valuable resource for researchers and drug development professionals interested in further investigating this compound. Future experimental work is necessary to validate the predicted properties and to further elucidate the detailed molecular mechanisms underlying its pharmacological effects.

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